Potassium trifluoro(2-methylpyrimidin-5-yl)borate
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Overview
Description
Potassium trifluoro(2-methylpyrimidin-5-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylpyrimidin-5-yl)boranuide typically involves the reaction of 2-methylpyrimidine with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-methylpyrimidine+BF3⋅OEt2+KOH→potassium trifluoro(2-methylpyrimidin-5-yl)boranuide
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-methylpyrimidin-5-yl)boranuide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylpyrimidin-5-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted pyrimidine derivatives.
Scientific Research Applications
Potassium trifluoro(2-methylpyrimidin-5-yl)boranuide has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methylpyrimidin-5-yl)boranuide exerts its effects involves the formation of a boronate complex with the target molecule. This complex can undergo various transformations, such as cross-coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-methoxypyridine-5-trifluoroborate
- Potassium pyrimidine-5-trifluoroborate
- Potassium 2-fluoropyrimidine-5-trifluoroborate
Uniqueness
Potassium trifluoro(2-methylpyrimidin-5-yl)boranuide is unique due to the presence of the 2-methylpyrimidine moiety, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of heterocyclic compounds and other complex organic molecules.
Properties
Molecular Formula |
C5H5BF3KN2 |
---|---|
Molecular Weight |
200.01 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylpyrimidin-5-yl)boranuide |
InChI |
InChI=1S/C5H5BF3N2.K/c1-4-10-2-5(3-11-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
VOVBBXJOEXMCSV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(N=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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